2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile” consists of a nicotinonitrile core with a phenyl and a methyl group at the 6 and 4 positions, respectively. The 2 position is substituted with a sulfanyl group linked to a 3,4-dichlorobenzyl group .Scientific Research Applications
Antileukotrienic Agents Synthesis : The synthesis of various compounds structurally related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile, specifically focusing on potential antileukotrienic drugs, has been described. Catalytic hydrogenation and in-vitro cytotoxicity testing play a crucial role in their development (Jampílek et al., 2004).
Spectroscopic Analysis for Chemotherapeutic Potential : Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy was carried out on a compound related to this compound, suggesting its potential as a chemotherapeutic agent. Molecular docking studies indicate inhibitory activity against GPb, highlighting its potential as an anti-diabetic compound (Alzoman et al., 2015).
Anti-Helicobacter pylori Agents : Novel structures derived from this chemical scaffold have shown potent activities against Helicobacter pylori, indicating potential use as anti-H. pylori agents. These compounds displayed low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).
Cytotoxic Activity in Cancer Research : Research on 4-thiopyrimidine derivatives, which are related to this compound, has revealed insights into their cytotoxicity against various cancer cell lines, offering potential avenues in cancer treatment (Stolarczyk et al., 2018).
Polymorphism and Anti-Inflammatory Activity : Studies on the polymorphic forms of compounds structurally similar to this compound have shown significant anti-inflammatory activities, underlining their potential application in the treatment of inflammation-related conditions (Rai et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with protein tyrosine . Protein tyrosine phosphorylation is a common post-translational modification which can create novel recognition motifs for protein interactions and cellular localization, affect protein stability, and regulate enzyme activity .
Biochemical Pathways
Given its potential interaction with protein tyrosine, it may influence pathways where protein tyrosine phosphorylation plays a key role .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-13-9-19(15-5-3-2-4-6-15)24-20(16(13)11-23)25-12-14-7-8-17(21)18(22)10-14/h2-10H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYMVROHODCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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